molecular formula C14H18ClNO2 B2956410 Benzyl 2-(chloromethyl)piperidine-1-carboxylate CAS No. 166107-55-7

Benzyl 2-(chloromethyl)piperidine-1-carboxylate

Cat. No.: B2956410
CAS No.: 166107-55-7
M. Wt: 267.75
InChI Key: HQOATBDYNXZHJN-UHFFFAOYSA-N
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Description

Benzyl 2-(chloromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.76 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group, a chloromethyl group, and a carboxylate ester functional group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(chloromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and chloromethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The product is typically purified using large-scale chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(chloromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(chloromethyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 2-(chloromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structural features and the nature of the target enzyme. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the benzyl group can interact with hydrophobic pockets in receptor proteins, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
  • Benzyl 2-(methyl)piperidine-1-carboxylate
  • Benzyl 2-(aminomethyl)piperidine-1-carboxylate

Uniqueness

Benzyl 2-(chloromethyl)piperidine-1-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This functional group allows the compound to undergo specific nucleophilic substitution reactions that are not possible with other similar compounds. Additionally, the combination of the benzyl group and the piperidine ring provides a versatile scaffold for the design of biologically active molecules .

Properties

IUPAC Name

benzyl 2-(chloromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOATBDYNXZHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166107-55-7
Record name benzyl 2-(chloromethyl)piperidine-1-carboxylate
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